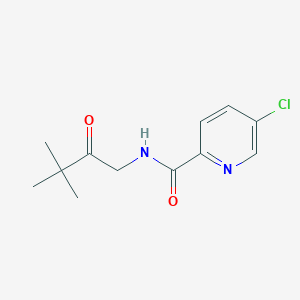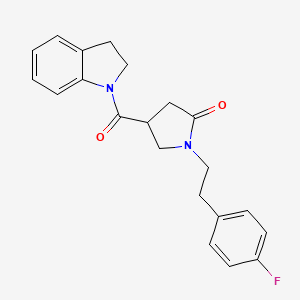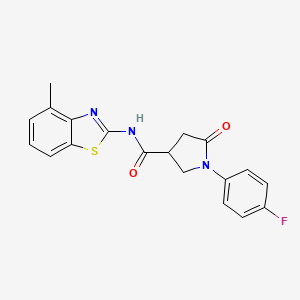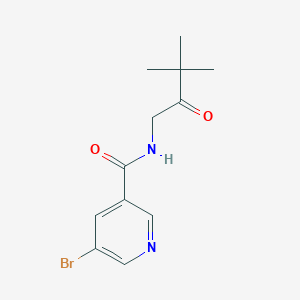
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Mechanism of Action
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB), a protein that binds to NF-κB and prevents its translocation to the nucleus. By inhibiting NF-κB activation, this compound 11-7082 reduces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders. This compound 11-7082 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 is a potent inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, the use of this compound 11-7082 in lab experiments has some limitations. This compound 11-7082 is not a specific inhibitor of NF-κB and can also inhibit other signaling pathways. It can also have off-target effects on other proteins, leading to potential side effects.
Future Directions
Could include the development of more specific inhibitors of NF-κB, the investigation of the optimal dosage and administration route of 5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082, and the exploration of its potential use in combination with other therapies. Additionally, further research is needed to determine the long-term effects and potential side effects of this compound 11-7082.
Synthesis Methods
The synthesis of 5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 involves the reaction of 5-chloro-2-carboxypyridine with 3,3-dimethyl-2-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound 11-7082 in high yield and purity.
Scientific Research Applications
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in the pathogenesis of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound 11-7082 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. It has also been shown to reduce inflammation in animal models of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)10(16)7-15-11(17)9-5-4-8(13)6-14-9/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATINZWLSAIYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)


![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)
